molecular formula C3H5ClF2O B2652782 2-(Chloromethoxy)-1,1-difluoroethane CAS No. 1558385-27-5

2-(Chloromethoxy)-1,1-difluoroethane

Cat. No.: B2652782
CAS No.: 1558385-27-5
M. Wt: 130.52
InChI Key: LXGKGDPFNFCMFT-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-1,1-difluoroethane (CAS 338-65-8), also known as 2-chloro-1,1-difluoroethane or HCFC-142, is a halogenated hydrocarbon with the molecular formula C₂H₃ClF₂ and a molecular weight of 100.5 g/mol . Structurally, it consists of an ethane backbone with two fluorine atoms at the 1-position, a chlorine atom at the 2-position, and a methoxy group (-OCH₃) substituted at the same carbon as the chlorine . This compound is classified under the Globally Harmonized System (GHS) as a simple asphyxiant (H380), flammable gas (H226, H280), skin/eye irritant (H315, H319), respiratory irritant (H335), and ozone-depleting substance (H420) . Its primary applications include laboratory research, chemical synthesis, and industrial manufacturing, particularly as a precursor in fluorinated compound production .

Properties

IUPAC Name

2-(chloromethoxy)-1,1-difluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF2O/c4-2-7-1-3(5)6/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGKGDPFNFCMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558385-27-5
Record name 2-(chloromethoxy)-1,1-difluoroethane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)-1,1-difluoroethane typically involves the reaction of 1,1-difluoroethane with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

CH3OCH2Cl+CH2F2CH3OCH2CH2F2\text{CH}_3\text{OCH}_2\text{Cl} + \text{CH}_2\text{F}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{F}_2 CH3​OCH2​Cl+CH2​F2​→CH3​OCH2​CH2​F2​

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)-1,1-difluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with NaOH can yield 2-(hydroxymethoxy)-1,1-difluoroethane, while oxidation with KMnO4 can produce 2-(formyloxymethoxy)-1,1-difluoroethane.

Scientific Research Applications

2-(Chloromethoxy)-1,1-difluoroethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)-1,1-difluoroethane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the biological activity of these molecules, making the compound useful in various biochemical and pharmacological studies.

Comparison with Similar Compounds

1,1-Difluoroethane (HFC-152a; CAS 75-37-6)

  • Structure : C₂H₄F₂, lacking chlorine and methoxy groups.
  • Properties: Lower molecular weight (66.05 g/mol), gas at room temperature (boiling point: -24.7°C), non-flammable under standard conditions .
  • Applications : Refrigerant, aerosol propellant, and intermediate in synthesizing 1-chloro-1,1-difluoroethane .

1,1-Dichloroethane (CAS 75-34-3)

  • Structure : C₂H₄Cl₂, with two chlorine atoms at the 1-position.
  • Properties : Higher boiling point (78°C), liquid at room temperature, density 0.89 g/cm³, water-soluble .
  • Applications : Solvent, intermediate in vinyl chloride production.
  • Toxicity : Chronic exposure linked to hepatotoxicity and nephrotoxicity, unlike the acute hazards of 2-(chloromethoxy)-1,1-difluoroethane .

2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7)

  • Structure : C₂H₂ClF₃, with three fluorine atoms and one chlorine.
  • Properties : Higher molecular weight (118.48 g/mol), boiling point -9.4°C .
  • Applications : Refrigerant and fire suppressant.

Physicochemical Properties Comparison

Parameter This compound 1,1-Difluoroethane (HFC-152a) 1,1-Dichloroethane 2-Chloro-1,1,1-trifluoroethane
Molecular Formula C₂H₃ClF₂O C₂H₄F₂ C₂H₄Cl₂ C₂H₂ClF₃
Boiling Point (°C) Not reported (gas) -24.7 78 -9.4
Density (g/cm³) Not reported 0.95 (liquid at -25°C) 0.89 1.29 (liquid at 20°C)
Ozone Depletion Potential (ODP) 0.05–0.06 (estimated) 0 (HFC) 0 (non-ozone depleting) 0 (HFC)
Flammability H226 (flammable) Non-flammable H226 (flammable) Non-flammable

Toxicological and Environmental Profiles

  • This compound: Causes respiratory and dermal irritation; ozone-depleting .
  • 1,1-Difluoroethane (HFC-152a) : Low acute toxicity but linked to abuse-related fatalities due to asphyxiation and cardiac arrhythmias .
  • 1,1-Dichloroethane: Chronic exposure risks include liver/kidney damage and carcinogenicity (IARC Group 3) .
  • 2-Chloro-1,1,1-trifluoroethane : Minimal acute toxicity but high GWP (1,430 compared to CO₂) .

Biological Activity

2-(Chloromethoxy)-1,1-difluoroethane is a fluorinated ether compound that has garnered attention due to its potential biological activities. With its unique chemical structure, it may interact with various biological systems, leading to both therapeutic and toxicological implications. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C3H4ClF2O
  • Molecular Weight : 130.51 g/mol
  • IUPAC Name : this compound

The presence of chlorine and fluorine atoms in its structure suggests potential reactivity and biological interactions that can be explored in various contexts.

Pharmacological Activity

Research into the pharmacological effects of this compound is limited, but some studies indicate potential applications in medicinal chemistry:

  • Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit antimicrobial properties. The halogenated nature of this compound may enhance its ability to disrupt microbial cell membranes.
  • Cytotoxicity : Some fluorinated compounds have shown cytotoxic effects against cancer cell lines. Further investigation into the cytotoxicity of this compound could reveal its potential as an anticancer agent.

Toxicological Profile

The toxicological aspects of this compound are critical for understanding its safety and potential health risks:

  • Inhalation Toxicity : Similar compounds like difluoroethane have been associated with acute toxicity upon inhalation, including central nervous system (CNS) effects such as confusion and loss of consciousness . Given the structural similarities, it is plausible that this compound may exhibit similar inhalation toxicity.
  • Cardiac Effects : Studies on difluoroethane indicate that inhalation can lead to dysrhythmias and myocardial injury due to alterations in ion currents in cardiac myocytes . This raises concerns regarding the cardiovascular safety profile of this compound.

Case Studies

A notable case study involving difluoroethane illustrates the potential risks associated with inhalation:

  • Acute Psychosis Induced by Inhalation : A documented case highlighted an adult female who experienced acute psychosis following inhalation of difluoroethane. Symptoms included disorientation and agitation, which resolved with antipsychotic treatment . This case underscores the importance of monitoring for neuropsychiatric effects in individuals exposed to similar compounds.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityToxicity Profile
1,1-DifluoroethaneStructurePotential CNS depressantCardiac dysrhythmias
ChlorodifluoromethaneStructureAntimicrobial propertiesRespiratory irritant
2-Fluoroethyl methyl etherStructureCytotoxicity against cancerModerate toxicity

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